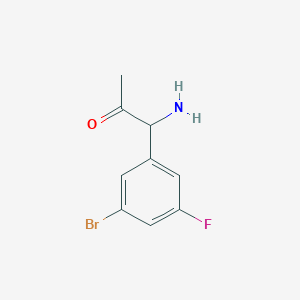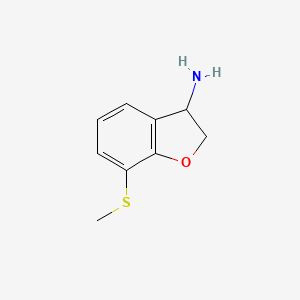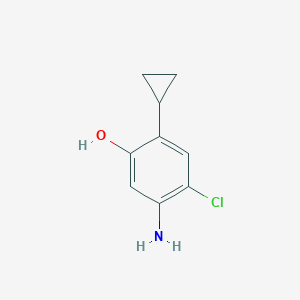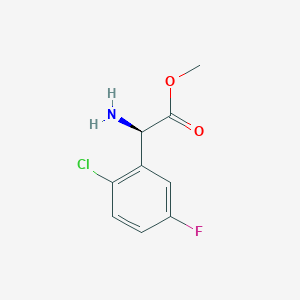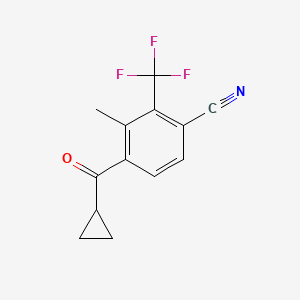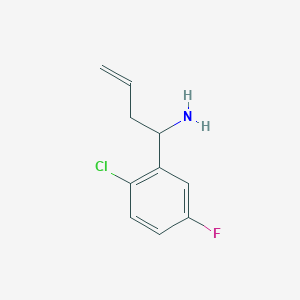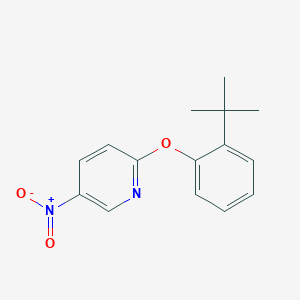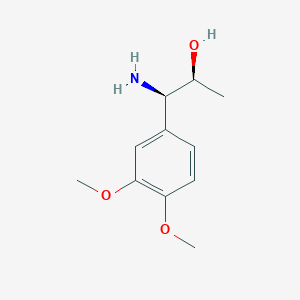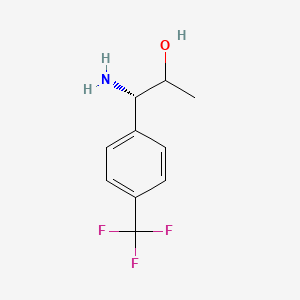
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and the chiral center at the 1-position makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors for the conversion of 4-(trifluoromethyl)benzaldehyde to the corresponding alcohol.
Automated Amination: Employing automated systems for the reductive amination process to ensure consistency and efficiency.
High-Throughput Chiral Resolution: Using high-throughput chiral resolution techniques to separate the desired enantiomer from the racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkyl halides, acyl chlorides, and anhydrides
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Amides, ureas, and other derivatives
Applications De Recherche Scientifique
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, modulating the activity of the target protein and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
The presence of the trifluoromethyl group in (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
(1S)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1 |
Clé InChI |
RHMFFVGFZDRSPL-IOJJLOCKSA-N |
SMILES isomérique |
CC([C@H](C1=CC=C(C=C1)C(F)(F)F)N)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13047520.png)
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047526.png)
